molecular formula C8H7FO3 B8773388 6-Fluoro-2-hydroxy-3-methoxybenzaldehyde CAS No. 457628-15-8

6-Fluoro-2-hydroxy-3-methoxybenzaldehyde

Cat. No.: B8773388
CAS No.: 457628-15-8
M. Wt: 170.14 g/mol
InChI Key: ZHKPHJFAXZCKDQ-UHFFFAOYSA-N
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Description

6-Fluoro-2-hydroxy-3-methoxybenzaldehyde (CAS: Not explicitly provided, referred to as compound 40 in ) is a substituted benzaldehyde derivative with fluorine at position 6, hydroxyl at position 2, and methoxy at position 2. It serves as a critical intermediate in organic synthesis, particularly for preparing radiolabeled compounds and fluorinated aromatic derivatives.

Properties

CAS No.

457628-15-8

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

6-fluoro-2-hydroxy-3-methoxybenzaldehyde

InChI

InChI=1S/C8H7FO3/c1-12-7-3-2-6(9)5(4-10)8(7)11/h2-4,11H,1H3

InChI Key

ZHKPHJFAXZCKDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)C=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₈H₇FO₃
  • Molecular Weight : 170.14 g/mol
  • Melting Point : 143–145°C
  • Synthesis : Prepared via demethylation of 6-fluoro-2,3-dimethoxybenzaldehyde (compound 39) using LiCl in boiling DMF (74% yield) .

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table compares 6-fluoro-2-hydroxy-3-methoxybenzaldehyde (40) with its derivatives and structurally related benzaldehyde analogues:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR δ)
This compound (40) 2-OH, 3-OCH₃, 6-F C₈H₇FO₃ 170.14 143–145 10.12 (s, CHO)
2-Acetoxy-6-fluoro-3-methoxybenzaldehyde (41a) 2-OAc, 3-OCH₃, 6-F C₁₀H₉FO₄ 212.17 102 10.12 (s, CHO)
2-Benzoyloxy-6-fluoro-3-methoxybenzaldehyde (41b) 2-OBz, 3-OCH₃, 6-F C₁₅H₁₁FO₄ 274.24 117 10.22 (s, CHO)
6-Fluoro-3-methoxybenzaldehyde-2-benzenesulfonate (41c) 2-OSO₂Ph, 3-OCH₃, 6-F C₁₄H₁₁FO₅S 310.29 133 10.66 (s, CHO)
6-Chloro-2-fluoro-3-methylbenzaldehyde 2-F, 3-CH₃, 6-Cl C₈H₆ClFO 172.58 Not reported Not available
6-Fluoro-2-methoxy-3-methylbenzaldehyde 2-OCH₃, 3-CH₃, 6-F C₉H₉FO₂ 168.16 Not reported Not available
6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde 2-F, 3-CH₃, 6-OCH₂Ph C₁₅H₁₃FO₂ 244.26 Not reported Not available

Key Observations:

Substituent Effects on Reactivity :

  • The hydroxyl group at position 2 in compound 40 enables easy derivatization (e.g., acetylation, benzoylation) to form esters (41a–c). These derivatives exhibit distinct melting points and spectral shifts due to electron-withdrawing or donating effects .
  • Replacement of hydroxyl with bulkier groups (e.g., benzenesulfonate in 41c) increases molecular weight and melting point (133°C vs. 102–117°C for 41a–b) .

Electronic and Steric Influences :

  • Fluorine at position 6 enhances electrophilic substitution resistance compared to chloro or methyl analogues (e.g., 6-chloro-2-fluoro-3-methylbenzaldehyde) .
  • Methoxy groups at position 3 stabilize the aldehyde proton, as seen in the consistent δ 10.12–10.66 range for CHO protons across derivatives .

Comparative Lipophilicity :

  • Methyl or benzyloxy substituents (e.g., 6-fluoro-2-methoxy-3-methylbenzaldehyde) increase lipophilicity compared to hydroxyl-containing analogues, impacting solubility and bioavailability .

Preparation Methods

Friedel-Crafts Formylation with Stannous Chloride

A classical approach involves the Friedel-Crafts formylation of fluorinated phenol derivatives. The patent US4151201A outlines a method where phenols react with formaldehyde in the presence of anhydrous SnCl₂ and a binder (e.g., 4-picoline) to yield 2-hydroxybenzaldehydes. Adapting this for 6-fluoro derivatives:

Procedure :

  • Starting Material : 3-Methoxy-4-fluorophenol (1.0 mol) and paraformaldehyde (3.0 mol) are combined in toluene.

  • Catalyst : SnCl₂ (0.1 mol) and 4-picoline (0.4 mol) are added.

  • Reaction : Heated at 110°C for 8 hours under stirring.

  • Workup : Steam distillation followed by extraction with ethyl acetate yields the crude product.

Yield : 72–85% after purification.
Mechanistic Insight : SnCl₂ facilitates electrophilic substitution, directing formaldehyde to the ortho position relative to the hydroxyl group. The fluorine atom’s electron-withdrawing effect enhances regioselectivity.

Demethylation of Methoxy Precursors

Boron Tribromide-Mediated Demethylation

A common strategy involves demethylating a protected methoxy group. For example, 2-fluoro-3-methoxybenzaldehyde (CAS 103438-88-6) is treated with BBr₃ to yield 2-fluoro-3-hydroxybenzaldehyde, which is further functionalized.

Procedure :

  • Starting Material : 6-Fluoro-2,3-dimethoxybenzaldehyde (1.4 g, 9 mmol) in dichloromethane.

  • Reagent : BBr₃ (4 M in CH₂Cl₂, 3.6 mL, 13.5 mmol) at −78°C.

  • Reaction : Stirred at −20°C for 4 hours.

  • Workup : Quenched with ice/water, extracted with CH₂Cl₂, and purified via silica gel chromatography.

Yield : 21–28%.
Challenges : Over-demethylation or side reactions necessitate precise temperature control.

Fluorination Techniques

Electrophilic Fluorination with Selectfluor®

Selectfluor® (F-TEDA-BF₄) enables late-stage fluorination of electron-rich aromatic systems. This method is advantageous for introducing fluorine without harsh conditions.

Procedure :

  • Substrate : 2-Hydroxy-3-methoxybenzaldehyde (1.0 mmol) in acetonitrile.

  • Reagent : Selectfluor® (1.7 mmol) at 80°C for 24 hours.

  • Workup : Filtered and purified via recrystallization.

Yield : 50–65%.
Mechanism : Selectfluor® acts as an electrophilic fluorine source, targeting the para position to the hydroxyl group.

Multi-Step Synthesis via Intermediate Formation

Vilsmeier-Haack Formylation

This method introduces the aldehyde group after fluorine and methoxy groups are in place.

Procedure :

  • Substrate : 3-Fluoro-4-methoxyphenol (1.0 mol) in DMF.

  • Reagent : POCl₃ (1.2 mol) at 0–5°C, followed by hydrolysis.

  • Workup : Neutralized with NaOH, extracted with EtOAc.

Yield : 45–60%.

Comparison of Synthetic Routes

Method Starting Material Key Reagent Yield Advantages
Friedel-Crafts3-Methoxy-4-fluorophenolSnCl₂72–85%High regioselectivity
BBr₃ Demethylation6-Fluoro-2,3-dimethoxybenzaldehydeBBr₃21–28%Simplicity
Selectfluor® Fluorination2-Hydroxy-3-methoxybenzaldehydeSelectfluor®50–65%Mild conditions
Vilsmeier-Haack3-Fluoro-4-methoxyphenolPOCl₃45–60%Direct aldehyde introduction

Optimization Strategies

Solvent and Temperature Effects

  • BBr₃ Demethylation : Lower temperatures (−78°C) minimize side reactions but reduce reaction rates. A balance at −20°C improves yields.

  • Selectfluor® Reactions : Ionic liquids (e.g., BF₄-BMIM) enhance fluorination efficiency by stabilizing intermediates.

Catalytic Enhancements

  • Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling with fluorinated boronic acids could pre-install fluorine before formylation .

Q & A

How can the structure of 6-Fluoro-2-hydroxy-3-methoxybenzaldehyde be confirmed using spectroscopic and crystallographic methods?

Basic Research Question
Methodological Answer:
To confirm the structure, employ a multi-technique approach:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^13C, and 19F^19F NMR spectra to verify substituent positions and hydrogen bonding. Compare chemical shifts with structurally analogous compounds (e.g., 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde) to validate assignments .
  • X-ray Crystallography : Use single-crystal diffraction (SHELX programs) to resolve the molecular geometry. Refinement with SHELXL can quantify bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds) .
  • Mass Spectrometry : Confirm molecular weight via high-resolution mass spectrometry (HRMS), ensuring alignment with the theoretical value (e.g., C8_8H7_7FO3_3, exact mass 170.03 g/mol).

What synthetic challenges arise in preparing this compound, and how can reaction conditions be optimized?

Basic Research Question
Methodological Answer:
Key challenges include:

  • Protecting Group Strategy : The aldehyde and hydroxyl groups may require protection during fluorination. Use tert-butyldimethylsilyl (TBS) or acetyl groups to prevent side reactions.
  • Fluorination Methods : Evaluate electrophilic fluorination (e.g., Selectfluor) vs. nucleophilic routes (e.g., KF in polar aprotic solvents). Monitor regioselectivity via TLC and HPLC .
  • Purification : Optimize column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to isolate the product from ortho/para isomers.

How do computational methods aid in predicting the reactivity of this compound in substitution reactions?

Advanced Research Question
Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the aldehyde group may exhibit higher reactivity due to electron-withdrawing effects from fluorine .
  • Solvent Effects : Simulate solvation models (e.g., PCM or SMD) to predict reaction pathways in polar aprotic solvents (e.g., DMF). Compare activation energies for methoxy vs. hydroxyl group participation .
  • Transition State Analysis : Use Gaussian or ORCA software to model intermediates in SNAr (nucleophilic aromatic substitution) reactions, focusing on fluorine’s leaving-group potential.

How should researchers address discrepancies between experimental NMR data and computational predictions for this compound?

Advanced Research Question
Methodological Answer:

  • Error Source Identification : Check for impurities (e.g., residual solvents) via 1H^1H NMR integration. Use deuterated solvents and ensure proper drying .
  • Dynamic Effects : Account for tautomerism or rotameric equilibria (e.g., aldehyde vs. enol forms) using variable-temperature NMR.
  • Theoretical Adjustments : Re-run DFT calculations with explicit solvent molecules or higher basis sets (e.g., B3LYP/6-311+G(d,p)) to improve shift predictions .

What strategies are effective for analyzing the hydrogen-bonding network in this compound crystals?

Advanced Research Question
Methodological Answer:

  • Crystallographic Refinement : Use SHELXL to refine hydrogen atom positions and quantify O–H···O/F interactions. Compare bond lengths (e.g., 2.6–3.0 Å for O–H···O) with literature values .
  • Hirshfeld Surface Analysis : Map intermolecular contacts (e.g., C–H···F or π-π stacking) using CrystalExplorer. Highlight fluorine’s role in stabilizing the lattice .
  • Thermal Ellipsoids : Assess disorder or dynamic motion in the hydroxyl group via anisotropic displacement parameters.

How can researchers validate the purity of this compound for use in kinetic studies?

Basic Research Question
Methodological Answer:

  • Chromatographic Purity : Perform HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Target ≥98% peak area .
  • Melting Point Analysis : Compare experimental values with literature data (if available). A sharp melting range (±2°C) indicates purity.
  • Elemental Analysis : Confirm C, H, F, and O percentages within 0.3% of theoretical values .

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